4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride
CAS No.:
Cat. No.: VC18220617
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl2N3O2 |
|---|---|
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-1-2-9-10(5)4-3-8-6;;/h1-2,6,8H,3-4H2,(H,11,12);2*1H |
| Standard InChI Key | MBQLLNDNRPMYIP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride, reflects its bicyclic structure: a pyrazole ring fused to a partially saturated pyrazine ring, with a carboxylic acid group at position 4 and two hydrochloride counterions. The canonical SMILES notation (C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl) delineates the connectivity, highlighting the nitrogen-rich heterocycles and the protonated amine groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁Cl₂N₃O₂ |
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride |
| Canonical SMILES | C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl |
| InChI Key | MBQLLNDNRPMYIP-UHFFFAOYSA-N |
| PubChem CID | 165671456 |
The InChIKey (MBQLLNDNRPMYIP-UHFFFAOYSA-N) provides a unique identifier for PubChem records, enabling rapid retrieval of structural and bioactivity data . The dihydrochloride salt enhances aqueous solubility, a critical feature for in vitro bioassays.
Synthesis and Reaction Conditions
Optimization Challenges
Reaction conditions for similar compounds emphasize anhydrous environments and catalysts like Pd(OAc)₂ for C–N coupling steps . Purification often involves silica gel chromatography with dichloromethane/methanol gradients, yielding products with >80% purity .
Characterization Techniques
Spectroscopic Analysis
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¹H NMR: Resonances for the pyrazine protons (δ 3.5–4.5 ppm) and carboxylic acid proton (δ 12–13 ppm).
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FT-IR: Stretching vibrations for C=O (1700 cm⁻¹), N–H (3300 cm⁻¹), and aromatic C–N (1350 cm⁻¹) .
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LC-MS: Molecular ion peak at m/z 240.08 [M+H]⁺, with fragmentation patterns confirming the bicyclic scaffold.
Computational Modeling
In silico tools like PubChem’s 3-D similarity search enable comparisons with bioactive analogs, predicting potential targets such as bacterial dihydrofolate reductase or human angiotensin receptors .
Related Compounds and Structure-Activity Relationships
Table 2: Bioactive Pyrazine Derivatives
The title compound’s partially saturated pyrazine ring may reduce metabolic degradation compared to fully aromatic analogs, prolonging biological half-life.
Applications and Future Directions
Drug Discovery
This compound serves as a scaffold for lead optimization in antimicrobial or cardiovascular drug development. Its dihydrochloride form is ideal for high-throughput solubility screening.
Chemical Biology
As a tool compound, it can probe the role of pyrazine-containing metabolites in cellular pathways. PubChem’s BioAssay database may reveal unpublished screening results .
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